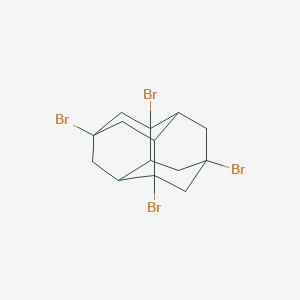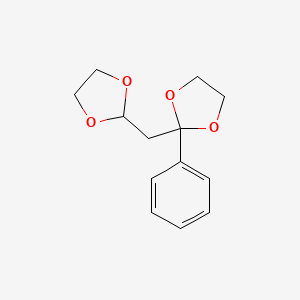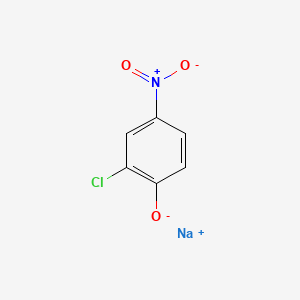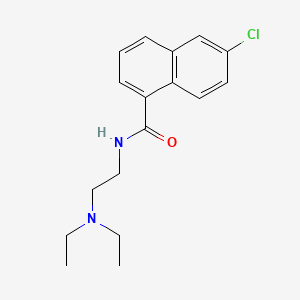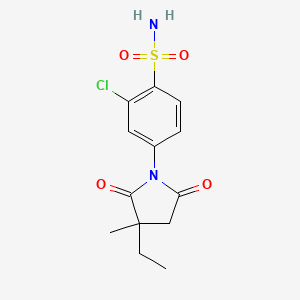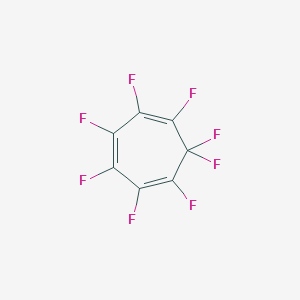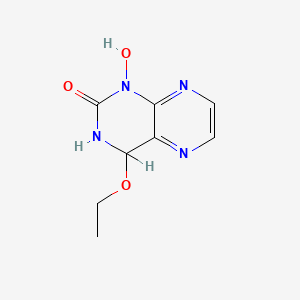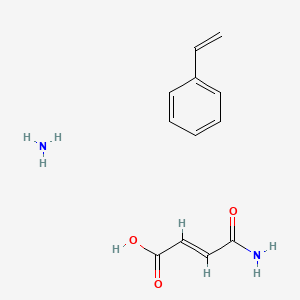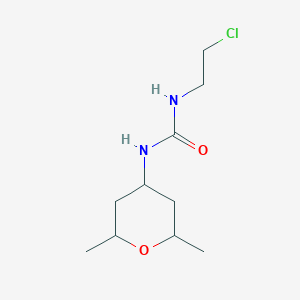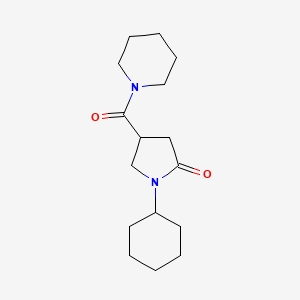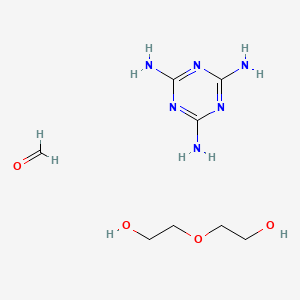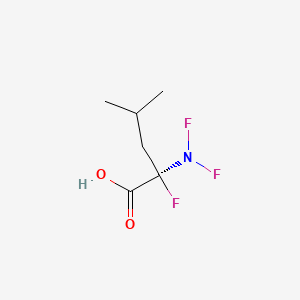
N-Chloroazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloroazetidine is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one nitrogen atom, with a chlorine atom attached to the nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Chloroazetidine can be synthesized through several methods. One common approach involves the chlorination of azetidine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-Chloroazetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted azetidines.
Oxidation and Reduction Reactions: this compound can be oxidized to form this compound N-oxide or reduced to yield azetidine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Yield various substituted azetidines depending on the nucleophile used.
Oxidation Reactions: Produce this compound N-oxide.
Reduction Reactions: Result in the formation of azetidine.
Aplicaciones Científicas De Investigación
N-Chloroazetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Chloroazetidine involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which makes the nitrogen atom more susceptible to nucleophilic attack . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Azetidine: The parent compound without the chlorine atom.
N-Methylazetidine: A derivative with a methyl group attached to the nitrogen atom.
N-Chloroaziridine: A three-membered ring analog with similar reactivity.
Uniqueness: N-Chloroazetidine is unique due to its four-membered ring structure and the presence of a chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
32115-53-0 |
|---|---|
Fórmula molecular |
C3H6ClN |
Peso molecular |
91.54 g/mol |
Nombre IUPAC |
1-chloroazetidine |
InChI |
InChI=1S/C3H6ClN/c4-5-2-1-3-5/h1-3H2 |
Clave InChI |
KUUOLXZRTBOHBE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


